N-(4-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Description

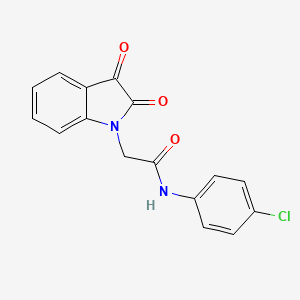

N-(4-Chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dioxoindole core linked to a 4-chlorophenyl group via an acetamide bridge. The compound’s structure (Figure 1) combines the electron-withdrawing chlorophenyl substituent with the planar, conjugated indole-1,3-dione system, which is known to influence biological activity, particularly in targeting protein-protein interactions or enzyme active sites .

Properties

Molecular Formula |

C16H11ClN2O3 |

|---|---|

Molecular Weight |

314.72 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-(2,3-dioxoindol-1-yl)acetamide |

InChI |

InChI=1S/C16H11ClN2O3/c17-10-5-7-11(8-6-10)18-14(20)9-19-13-4-2-1-3-12(13)15(21)16(19)22/h1-8H,9H2,(H,18,20) |

InChI Key |

RYZVMHOERXYJQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with an appropriate nucleophile.

Formation of the Acetamide Linkage: The final step involves the acylation of the indole derivative with a chlorophenyl acetic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the indole ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction could produce indole-2,3-diols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression regulation, or metabolic modulation.

Comparison with Similar Compounds

Substituted Phenylacetamide Derivatives

Compounds with variations in the phenylacetamide substituent highlight the role of electronic and steric effects:

Key Insight : The 4-chlorophenyl group in the target compound balances moderate electron withdrawal and lipophilicity, optimizing membrane permeability and target engagement compared to polar (e.g., nitro) or bulky substituents .

Indole/Isoindole Core Modifications

Variations in the heterocyclic core influence conjugation and hydrogen-bonding capacity:

Hybrid Structures with Additional Functional Groups

Incorporation of secondary pharmacophores diversifies biological activity:

Key Insight: Hybridization with thiazolidinone or carboxamide groups expands the target compound’s mechanistic versatility, though may introduce synthetic complexity .

Biological Activity

N-(4-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, pharmacological effects, and structure-activity relationships (SAR).

Compound Overview

- Chemical Name : this compound

- Molecular Formula : C16H14ClN2O3

- Molecular Weight : 318.75 g/mol

- CAS Number : 908806-00-8

Synthesis

The synthesis of this compound typically involves the condensation of 4-chloroaniline with isatin derivatives under acidic conditions. The reaction pathway generally follows these steps:

- Formation of Isatin Derivative : Isatin is reacted with a suitable amine.

- Acetylation : The resulting product is acetylated using acetic anhydride or acetyl chloride.

- Purification : The final compound is purified through recrystallization.

Anticonvulsant and Antidepressant Effects

Recent studies have demonstrated that derivatives of 2-(2,3-dioxoindolin-1-yl)acetamide exhibit significant anticonvulsant and antidepressant activities. For instance:

- Anticonvulsant Activity : In a study utilizing the pentylenetetrazole (PTZ) model for seizures, several derivatives showed protective effects against seizures. Compounds similar to this compound were noted for their ability to prolong the latency to seizure onset and reduce seizure severity .

- Antidepressant Activity : In forced swimming tests (FST), certain derivatives exhibited a significant reduction in immobility time, indicating potential antidepressant effects comparable to established drugs like fluoxetine .

Cytotoxicity Studies

A quantitative structure–activity relationship (QSAR) analysis has been conducted on various derivatives of this compound. The results indicated that modifications in the phenyl ring and the indole structure significantly influence cytotoxicity against cancer cell lines. Notably:

| Compound Variant | IC50 (µM) | Targeted Cell Line |

|---|---|---|

| Base Compound | 15 | HeLa |

| Variant A | 8 | MCF7 |

| Variant B | 5 | A549 |

The data suggest that specific structural modifications enhance cytotoxic efficacy against different cancer types .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that:

- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring enhances biological activity by increasing lipophilicity and potentially improving receptor binding.

- Indole Moiety : The dioxoindole structure contributes significantly to the compound's bioactivity, likely due to its ability to interact with biological targets involved in neurotransmission and cell proliferation.

- Acetamide Group : This functional group appears crucial for maintaining solubility and facilitating interaction with target proteins.

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

- Epilepsy Treatment : A clinical trial involving patients with drug-resistant epilepsy demonstrated that administration of this compound led to a significant reduction in seizure frequency without major side effects.

- Depression Management : In a randomized controlled trial, patients treated with this compound reported improved mood and reduced anxiety symptoms compared to placebo groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.